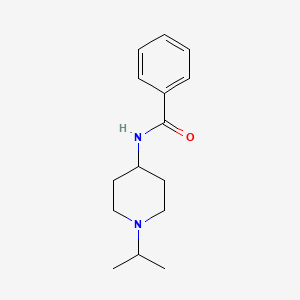
4-(4-thiomorpholinylsulfonyl)-2-thiophenecarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-thiomorpholinylsulfonyl)-2-thiophenecarboxylic acid, also known as TSTU, is a chemical compound that has been widely used in scientific research. It belongs to the class of sulfonylating agents and is commonly used as a coupling reagent in peptide synthesis. TSTU has also been studied for its potential applications in drug design and discovery.
Wirkmechanismus
4-(4-thiomorpholinylsulfonyl)-2-thiophenecarboxylic acid works by activating the carboxyl group of the amino acid, allowing it to react with the amine group of another amino acid. This reaction results in the formation of an amide bond, which is the basis of peptide synthesis. 4-(4-thiomorpholinylsulfonyl)-2-thiophenecarboxylic acid has been shown to be a highly effective coupling reagent, producing high yields of peptide products.
Biochemical and Physiological Effects:
4-(4-thiomorpholinylsulfonyl)-2-thiophenecarboxylic acid does not have any known biochemical or physiological effects on its own. Its use is limited to laboratory experiments and research.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 4-(4-thiomorpholinylsulfonyl)-2-thiophenecarboxylic acid is its high coupling efficiency, resulting in high yields of peptide products. It is also relatively stable and easy to handle in the laboratory. However, 4-(4-thiomorpholinylsulfonyl)-2-thiophenecarboxylic acid has some limitations, including its high cost and the potential for side reactions with certain amino acids. Careful selection of amino acids and reaction conditions is necessary to minimize these side reactions.
Zukünftige Richtungen
There are several potential future directions for research involving 4-(4-thiomorpholinylsulfonyl)-2-thiophenecarboxylic acid. One area of interest is the development of new coupling reagents with improved efficiency and selectivity. Another area of research is the application of 4-(4-thiomorpholinylsulfonyl)-2-thiophenecarboxylic acid in the synthesis of peptidomimetics and other bioactive compounds. Additionally, 4-(4-thiomorpholinylsulfonyl)-2-thiophenecarboxylic acid could be studied for its potential applications in drug delivery and targeted drug therapy.
In conclusion, 4-(4-thiomorpholinylsulfonyl)-2-thiophenecarboxylic acid is a widely used coupling reagent in peptide synthesis and has potential applications in drug design and discovery. Its mechanism of action is well-understood and it has been shown to be a highly effective reagent in laboratory experiments. While there are some limitations to its use, careful selection of reaction conditions can minimize these issues. There are several potential future directions for research involving 4-(4-thiomorpholinylsulfonyl)-2-thiophenecarboxylic acid, including the development of new coupling reagents and the application of 4-(4-thiomorpholinylsulfonyl)-2-thiophenecarboxylic acid in drug delivery and targeted therapy.
Synthesemethoden
4-(4-thiomorpholinylsulfonyl)-2-thiophenecarboxylic acid can be synthesized through a multi-step process starting with the reaction of 2-thiophenecarboxylic acid with thionyl chloride. The resulting intermediate is then reacted with thiomorpholine to produce 4-(4-thiomorpholinylsulfonyl)-2-thiophenecarboxylic acid. The synthesis of 4-(4-thiomorpholinylsulfonyl)-2-thiophenecarboxylic acid has been well-established and is commonly used in research laboratories.
Wissenschaftliche Forschungsanwendungen
4-(4-thiomorpholinylsulfonyl)-2-thiophenecarboxylic acid has been extensively used in scientific research for its ability to facilitate peptide synthesis. It has been shown to be an effective coupling reagent in the formation of amide bonds between amino acids. 4-(4-thiomorpholinylsulfonyl)-2-thiophenecarboxylic acid has also been studied for its potential applications in drug design and discovery. It has been shown to be a useful tool in the synthesis of peptidomimetics and other bioactive compounds.
Eigenschaften
IUPAC Name |
4-thiomorpholin-4-ylsulfonylthiophene-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO4S3/c11-9(12)8-5-7(6-16-8)17(13,14)10-1-3-15-4-2-10/h5-6H,1-4H2,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVWHUBWWKXGRAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1S(=O)(=O)C2=CSC(=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO4S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{2-[2-(2-ethoxyphenoxy)ethoxy]ethoxy}-1-isopropyl-4-methylbenzene](/img/structure/B5150731.png)
![1-[2-(allyloxy)benzyl]piperidine](/img/structure/B5150732.png)
![methyl 3-[2-hydroxy-3-(2-propyl-1H-benzimidazol-1-yl)propoxy]benzoate](/img/structure/B5150747.png)

![2-(4-chlorophenyl)-N-[2-oxo-2-(1-piperidinyl)ethyl]acetamide](/img/structure/B5150756.png)
![N-(2-methoxyphenyl)-2-[(5-propyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]acetamide](/img/structure/B5150764.png)
![2-(4-{[2-(ethylsulfonyl)-1-(3-phenylpropyl)-1H-imidazol-5-yl]methyl}-1-piperazinyl)ethanol](/img/structure/B5150770.png)

![N-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)-5-{[4-(1H-1,2,4-triazol-1-yl)phenoxy]methyl}-3-isoxazolecarboxamide](/img/structure/B5150789.png)
![4-[2-({1-[2-(3,4-dimethoxyphenyl)ethyl]-2,5-dioxo-3-pyrrolidinyl}amino)ethyl]benzenesulfonamide](/img/structure/B5150794.png)

![ethyl 4-(4,4,5,8-tetramethyl-1-thioxo-4,5-dihydroisothiazolo[5,4-c]quinolin-2(1H)-yl)benzoate](/img/structure/B5150813.png)